molecular formula C16H18N2O2S2 B2658176 N-(5-acetyl-4-methylthiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895462-63-2

N-(5-acetyl-4-methylthiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2658176
CAS No.: 895462-63-2
M. Wt: 334.45
InChI Key: VJJSSYIZAPTKQT-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-3-(p-tolylthio)propanamide is a thiazole-based compound characterized by a central propanamide backbone substituted with a 5-acetyl-4-methylthiazol-2-yl group and a p-tolylthio moiety. Thiazole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-10-4-6-13(7-5-10)21-9-8-14(20)18-16-17-11(2)15(22-16)12(3)19/h4-7H,8-9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJSSYIZAPTKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C16H18N2O2S2
  • Molecular Weight : 334.45 g/mol
  • IUPAC Name : N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide

Synthesis

The synthesis of this compound involves the reaction of 5-acetyl-4-methylthiazole with p-tolylthio-propanamide under controlled conditions. The reaction typically yields a product with a purity of around 95%.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole moieties exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various pathogenic bacteria and fungi. In particular, studies indicate that compounds with similar structures can inhibit the growth of Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for some derivatives .

Anti-inflammatory Properties

In addition to antimicrobial effects, thiazole-based compounds have been investigated for their anti-inflammatory activity. A study on related thiazole derivatives revealed moderate to significant anti-inflammatory effects in vitro, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. This suggests that the compound may act as a potential anti-inflammatory agent by targeting these enzymes .

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines such as HaCat and Balb/c 3T3 have shown promising results for thiazole derivatives, indicating potential applications in cancer therapy. The MTT assay results suggest that these compounds can inhibit cell proliferation effectively, warranting further investigation into their mechanisms of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications in substituents on the thiazole ring and the introduction of various functional groups have been linked to enhanced antimicrobial and cytotoxic activities. For example, specific substitutions have been shown to improve binding affinities to target proteins involved in bacterial resistance mechanisms .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a comparative study, several thiazole derivatives were screened for their antibacterial properties against a panel of pathogens. The results indicated that modifications in the thiazole structure significantly impacted their efficacy, with some compounds exhibiting activity comparable to established antibiotics like ciprofloxacin .
  • In Vivo Anti-inflammatory Activity : A recent study evaluated the anti-inflammatory effects of thiazole derivatives in carrageenan-induced mouse paw edema models. The results indicated that certain compounds could reduce inflammation more effectively than traditional anti-inflammatory drugs like indomethacin .
  • Cytotoxic Activity Against Cancer Cells : Research focused on the antiproliferative effects of modified thiazoles against melanoma and prostate cancer cells showed that specific structural modifications could enhance potency from micromolar to nanomolar ranges .

Scientific Research Applications

Pharmacological Applications

The compound N-(5-acetyl-4-methylthiazol-2-yl)-3-(p-tolylthio)propanamide exhibits several pharmacological properties, primarily linked to the thiazole moiety, which is known for its diverse biological activities.

Anti-inflammatory Activity

Research indicates that derivatives of 5-methylthiazole, including compounds similar to this compound, show significant anti-inflammatory effects. A study demonstrated that thiazole derivatives inhibited cyclooxygenase (COX) enzymes, particularly COX-1, which is crucial in mediating inflammation. The inhibition was found to be superior to that of standard anti-inflammatory drugs such as indomethacin and naproxen .

Antimicrobial Properties

Thiazole derivatives have been documented to possess antimicrobial activities against various pathogens. The presence of the thiazole ring enhances the compound's ability to disrupt microbial cell walls or inhibit essential metabolic pathways in bacteria and fungi . This makes compounds like this compound potential candidates for developing new antimicrobial agents.

Anticancer Potential

Thiazole-based compounds have also shown promise in anticancer research. The structural features of thiazoles allow them to interact with biological targets involved in cancer progression. For instance, certain thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Case Studies and Research Findings

StudyFocusFindings
Anti-inflammatory ActivityCompounds exhibited COX-1 inhibition superior to indomethacin; identified as potential anti-inflammatory agents.
Anticancer PotentialThiazole derivatives showed efficacy in inducing apoptosis in cancer cell lines; mechanisms involved cell cycle arrest and ROS modulation.
Antimicrobial ActivityVarious thiazole derivatives demonstrated activity against multiple bacterial strains; potential for new antimicrobial drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(5-acetyl-4-methylthiazol-2-yl)-3-(p-tolylthio)propanamide and related compounds:

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity/Notes Reference
This compound Thiazole + propanamide 5-Acetyl-4-methylthiazole; p-tolylthio Not explicitly described Presumed kinase/protease modulation
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) Thiazole + propanamide 4-Fluorophenyl; furan-2-yl Suzuki coupling KPNB1 inhibition; anticancer activity
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide Thiazole + oxadiazole + propanamide Oxadiazole; aminothiazole Multi-step (hydrazine, CS2/KOH) Antimicrobial (inferred from oxadiazoles)
2-(5-(1-Phenylcarbamoylpiperdine-4-yl)-4-ethyl-4H-1,2,4-triazol-3-ylthio)-N-3-methylphenylpropanamide (7e) Triazole + piperidine + propanamide Piperidine; ethyltriazole; methylphenyl Substitution reactions Not specified (HR-EI-MS: m/z 492.2327)
(Z)-N-(4-(2-(dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) Thiadiazocin + thiazole + propanamide Dibenzo-thiadiazocin; fluorophenyl; dimethoxyphenyl Reductive cyclization (Pb powder) Anticancer (inferred from fluorophenyl)
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-{5-[(4-methylphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide Thiadiazole + thiazolidinone Butylthiadiazole; methylidenethiazolidinone Not specified Structural complexity; high lipophilicity

Key Comparative Insights

Structural Diversity and Pharmacophore Influence

  • Thiazole vs. Triazole/Oxadiazole : The target compound’s thiazole core is simpler than triazole- or oxadiazole-containing analogs (e.g., ), which may reduce synthetic complexity but limit multitarget engagement. Oxadiazoles are associated with enhanced antimicrobial activity due to electron-withdrawing effects .
  • Substituent Effects : The p-tolylthio group in the target compound contrasts with 4-fluorophenyl (Compound 31, ) and dimethoxyphenyl (Compound 29, ). Fluorine and methoxy groups often improve metabolic stability and binding affinity, whereas the sulfur in p-tolylthio may enhance hydrophobic interactions.

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